

# physical and chemical properties of 2'-Hydroxy-4-methoxychalcone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2'-Hydroxy-4-methoxychalcone

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## 2'-Hydroxy-4-methoxychalcone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of **2'-Hydroxy-4-methoxychalcone**. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further investigation and application of this compound.

## Core Physical and Chemical Properties

**2'-Hydroxy-4-methoxychalcone** is a flavonoid derivative belonging to the chalcone family. Its structure, characterized by an open-chain  $\alpha,\beta$ -unsaturated ketone, is the basis for its diverse biological activities.

Property	Value	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	[1][2]
Molecular Weight	254.28 g/mol	[1][2]
IUPAC Name	(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one	[1]
CAS Number	3327-24-0	[1]
Appearance	Solid	[2]
Melting Point	91-92°C	[3]
Solubility	Soluble in Methanol	[3]
Maximum Absorption (λ <sub>max</sub> )	367 nm (in CH <sub>2</sub> Cl <sub>2</sub> )	[3]

## Spectral Data

The structural identity of **2'-Hydroxy-4-methoxychalcone** is confirmed through various spectroscopic techniques.

Spectroscopy	Data Highlights	Reference(s)
<sup>1</sup> H NMR	Spectra available.	[4][5][6]
<sup>13</sup> C NMR	Spectra available.	[1][4][7]
Infrared (IR)	Spectra available.	[4]
UV-Vis	Spectra available, λ <sub>max</sub> at 367 nm.	[3][4][8]
Mass Spectrometry	Spectra available, including MS/MS data.	[1]

## Experimental Protocols

## Synthesis of 2'-Hydroxy-4-methoxychalcone via Claisen-Schmidt Condensation

The primary method for synthesizing **2'-Hydroxy-4-methoxychalcone** is the Claisen-Schmidt condensation.<sup>[9][10]</sup> This base-catalyzed reaction involves the condensation of an appropriate acetophenone and benzaldehyde.<sup>[9][10]</sup>

Materials:

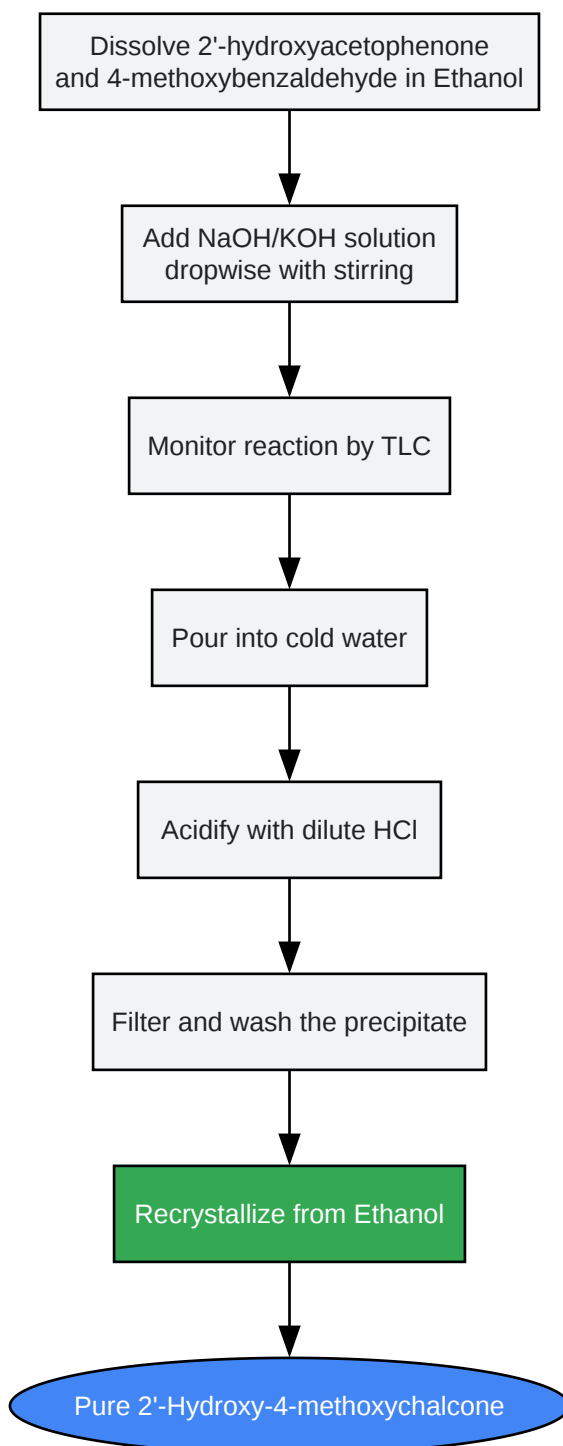
- 2'-hydroxyacetophenone
- 4-methoxybenzaldehyde
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)<sup>[9][10]</sup>
- Ethanol<sup>[9]</sup>
- Hydrochloric acid (HCl)<sup>[9][10]</sup>

Procedure (Conventional Method):

- Dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.<sup>[9]</sup>
- Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the reactants.<sup>[9]</sup>
- Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).<sup>[9]</sup>
- Upon completion, pour the reaction mixture into cold water.<sup>[9]</sup>
- Acidify the mixture with a cold, dilute solution of HCl to precipitate the crude product.<sup>[10]</sup>
- Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.<sup>[10]</sup>

- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **2'-Hydroxy-4-methoxychalcone**.<sup>[9]</sup>

#### Experimental Workflow for Synthesis



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Caption: Claisen-Schmidt condensation workflow for **2'-Hydroxy-4-methoxychalcone** synthesis.

## In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of **2'-Hydroxy-4-methoxychalcone** can be evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[\[11\]](#)[\[12\]](#)

Materials:

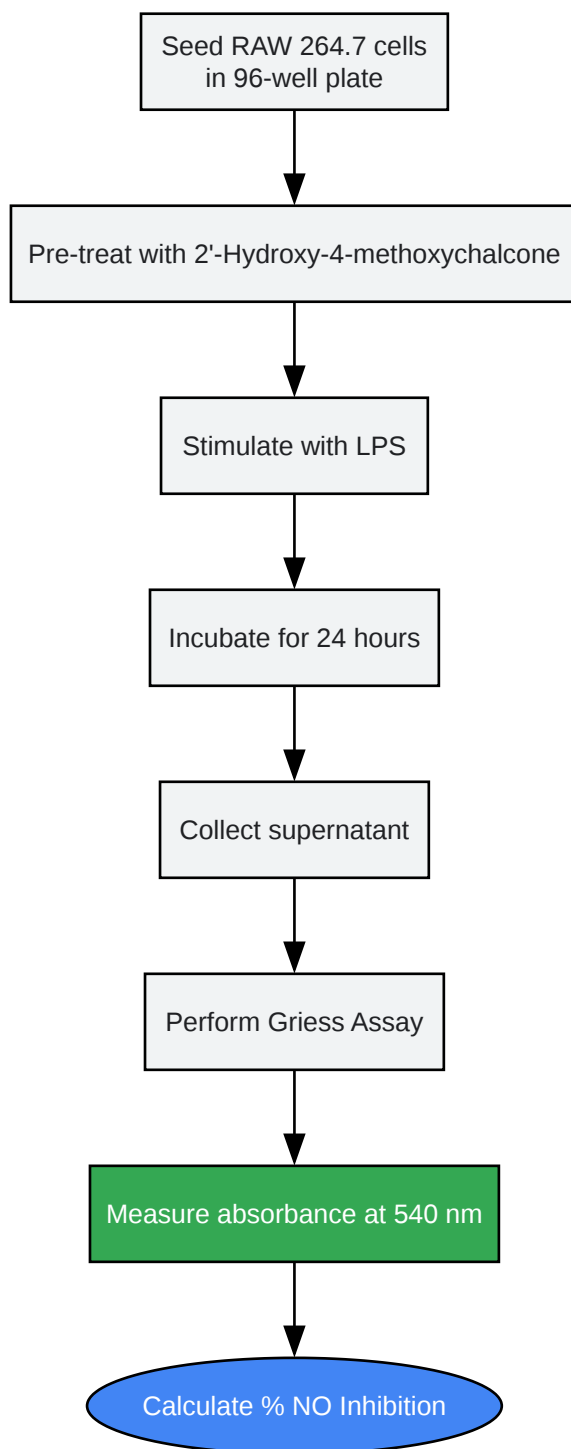
- RAW 264.7 murine macrophage cell line[\[12\]](#)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- **2'-Hydroxy-4-methoxychalcone**
- Griess Reagent[\[11\]](#)
- 96-well plates
- Microplate reader

Procedure:

- Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[\[11\]](#)
- Pre-treatment: Treat the cells with various concentrations of **2'-Hydroxy-4-methoxychalcone** for 1-2 hours.[\[11\]](#)

- Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[\[11\]](#)
- Sample Collection: Collect the cell culture supernatant.[\[11\]](#)
- Griess Assay: Add Griess reagent to the supernatant and incubate according to the manufacturer's instructions.[\[11\]](#)
- Measurement: Measure the absorbance at 540 nm using a microplate reader.[\[11\]](#)
- Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[\[11\]](#)

Experimental Workflow for Anti-Inflammatory Assay



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Caption: Workflow for determining in vitro anti-inflammatory activity.

## Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant capacity of **2'-Hydroxy-4-methoxychalcone** is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Materials:

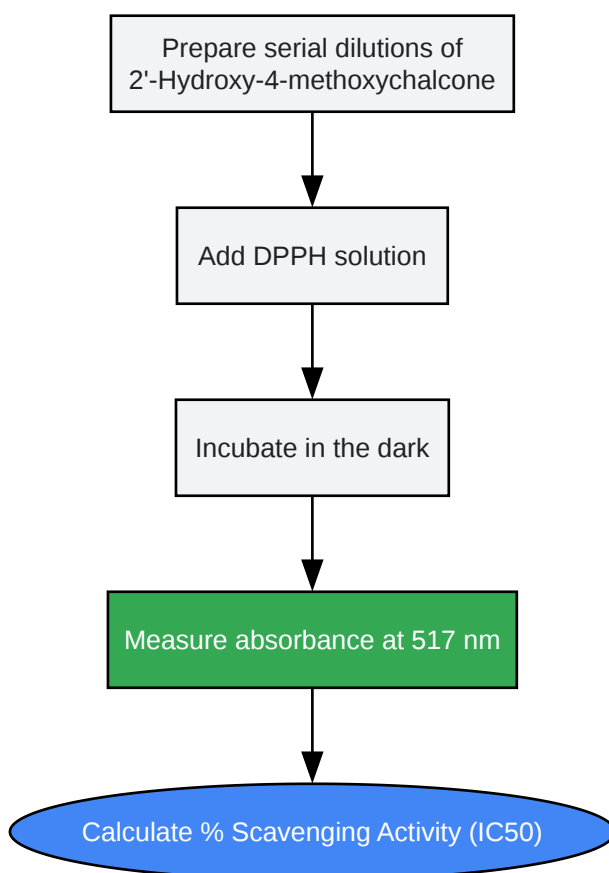
- DPPH solution in methanol or ethanol[\[11\]](#)
- **2'-Hydroxy-4-methoxychalcone**
- Methanol or ethanol[\[11\]](#)
- 96-well plates or cuvettes[\[11\]](#)
- Spectrophotometer or microplate reader[\[11\]](#)

Procedure:

- Prepare various concentrations of **2'-Hydroxy-4-methoxychalcone** in the chosen solvent.  
[\[11\]](#)
- Add a fixed volume of the DPPH solution to each concentration of the test compound.[\[11\]](#)
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[\[11\]](#)[\[13\]](#)
- Measure the absorbance at 517 nm.[\[11\]](#)[\[13\]](#)
- Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.  
[\[11\]](#)

Experimental Workflow for Antioxidant Assay





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Caption: DPPH radical scavenging assay workflow.

## Biological Activities and Signaling Pathways

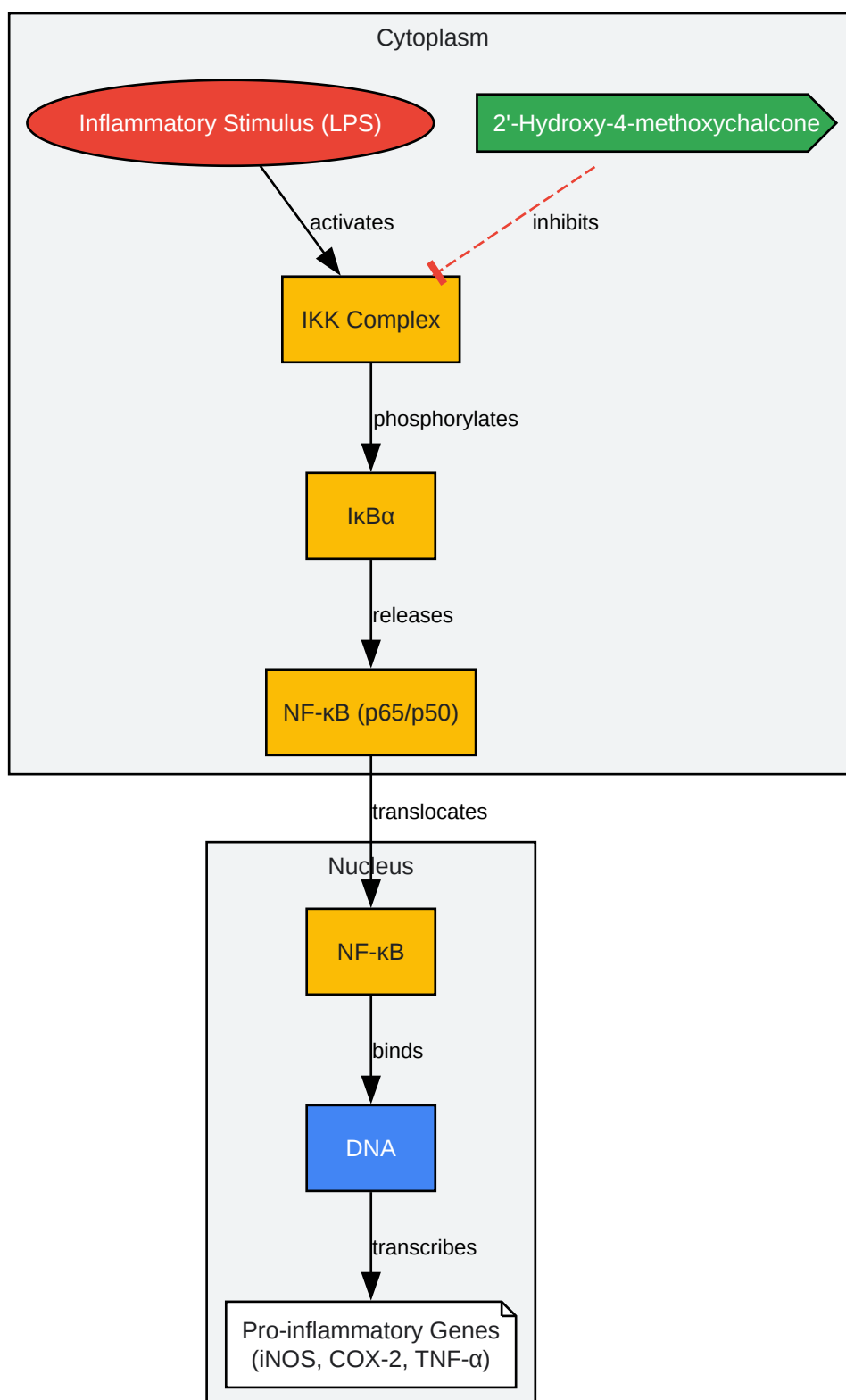
**2'-Hydroxy-4-methoxychalcone** exhibits a range of biological activities, primarily attributed to its influence on key cellular signaling pathways.

### Anti-Inflammatory Activity

This chalcone derivative demonstrates anti-inflammatory properties by modulating the NF- $\kappa$ B and PPAR $\gamma$  signaling pathways.[11][15][16] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[11][12]

NF- $\kappa$ B Signaling Pathway:

**2'-Hydroxy-4-methoxychalcone** can inhibit the NF- $\kappa$ B pathway, a central regulator of inflammation.[11] It may prevent the degradation of I $\kappa$ B $\alpha$ , which in turn blocks the nuclear translocation of the p65 subunit of NF- $\kappa$ B, thereby downregulating the expression of pro-inflammatory genes.[11]

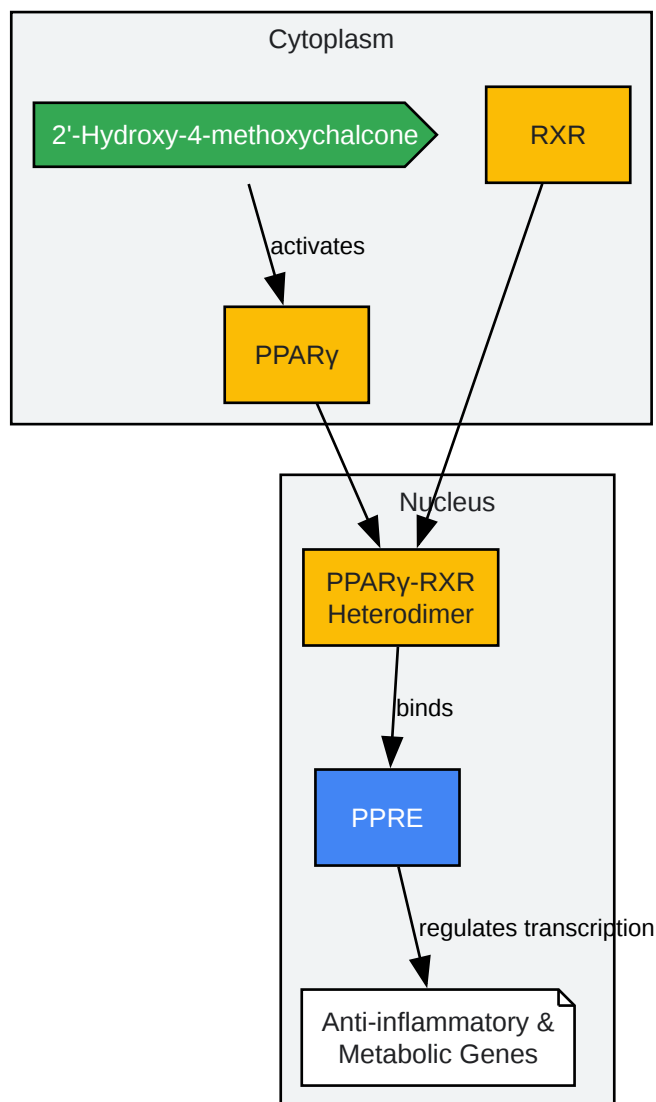


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Caption: Inhibition of the NF-κB signaling pathway.

PPAR $\gamma$  Signaling Pathway:

**2'-Hydroxy-4-methoxychalcone** has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR $\gamma$ ).<sup>[15][16]</sup> PPAR $\gamma$  is a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism.<sup>[16]</sup> Activation of PPAR $\gamma$  can lead to the suppression of inflammatory responses.<sup>[15][16]</sup>



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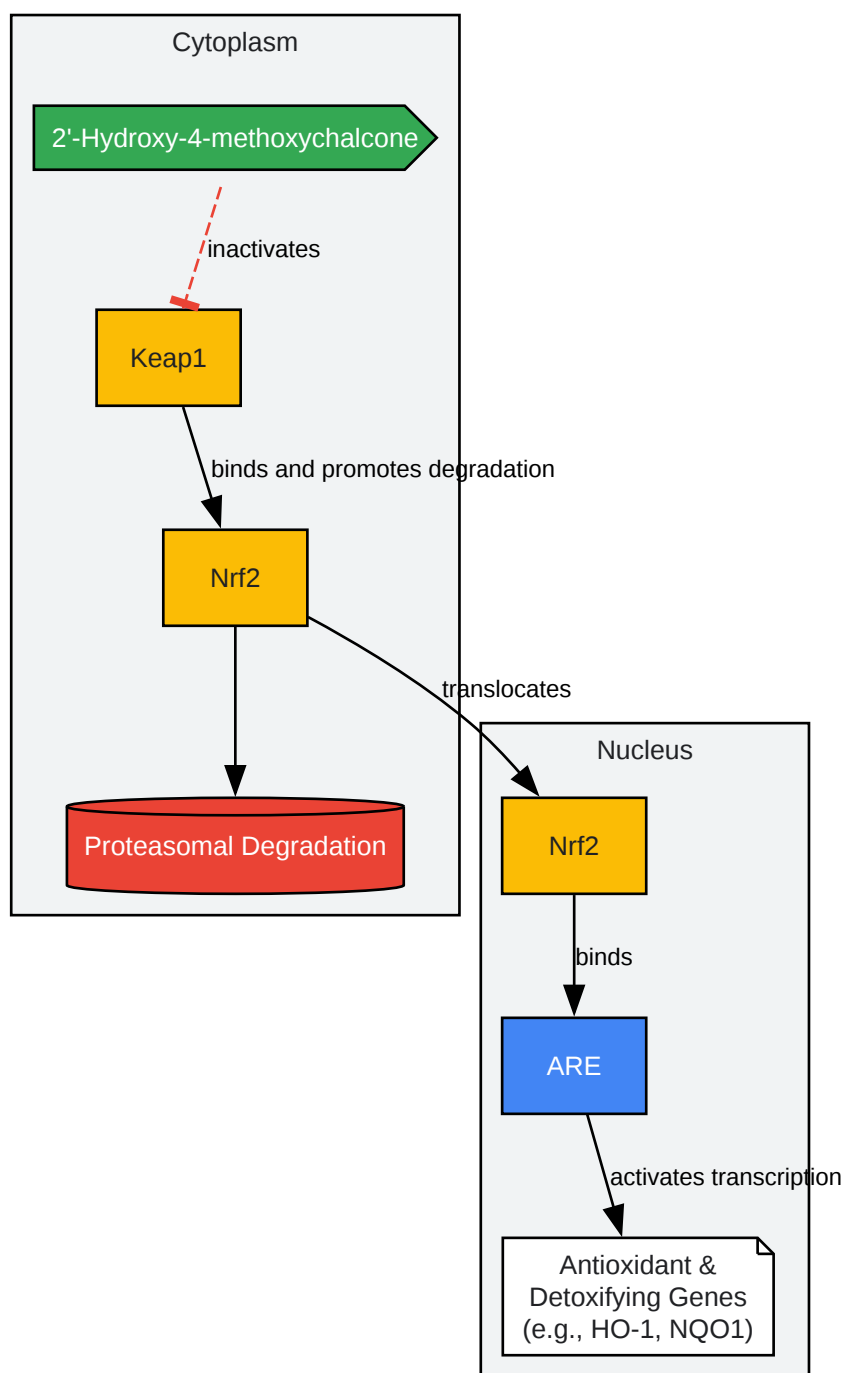
Caption: Activation of the PPAR $\gamma$  signaling pathway.

## Antioxidant Activity

The antioxidant properties of chalcones are well-documented, and **2'-Hydroxy-4-methoxychalcone** is no exception. It can scavenge free radicals and may protect cells from oxidative stress. This activity is often attributed to the modulation of the Nrf2 signaling pathway. [\[11\]](#)

#### Nrf2 Signaling Pathway:

Chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[\[11\]](#)[\[17\]](#)[\[18\]](#) Under normal conditions, Nrf2 is kept inactive by Keap1.[\[19\]](#) Chalcones can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes. [\[11\]](#)[\[19\]](#)



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Caption: Activation of the Nrf2 antioxidant response pathway.

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- To cite this document: BenchChem. [physical and chemical properties of 2'-Hydroxy-4-methoxychalcone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b191450#physical-and-chemical-properties-of-2-hydroxy-4-methoxychalcone\]](https://www.benchchem.com/product/b191450#physical-and-chemical-properties-of-2-hydroxy-4-methoxychalcone)

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